molecular formula C12H10N4O3S B2650811 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 2380070-64-2

3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No. B2650811
CAS RN: 2380070-64-2
M. Wt: 290.3
InChI Key: GYNMHSWHHJIVOZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide is a chemical compound that has attracted significant scientific attention due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antitubercular properties.

Scientific Research Applications

3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide has been investigated for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, this compound has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and anticancer effects through the inhibition of key enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide exhibits low toxicity and does not cause significant adverse effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide in lab experiments is its broad spectrum of antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs to treat infectious diseases and cancer. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, further studies are needed to evaluate the potential applications of this compound in the treatment of various infectious diseases and cancer. Finally, the development of novel derivatives and analogs of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide can be achieved through a multi-step process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base, such as triethylamine, to yield the desired product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-8-10(7-13-20(17,18)16-8)12-14-11(15-19-12)9-5-3-2-4-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHEDJLIZQCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS(=O)(=O)N1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-1lambda6,2,6-thiadiazine-1,1-dione

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